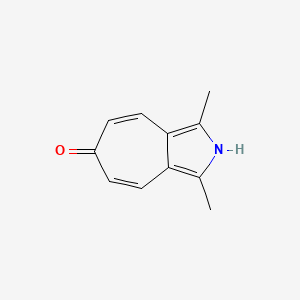
Cyclohepta(c)pyrrol-6(2H)-one, 1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a ketone functional group at the 6-position. The compound is further substituted with two methyl groups at the 1 and 3 positions. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a seven-membered ring precursor with a pyrrole derivative, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or other reduced products.
Substitution: The methyl groups at the 1 and 3 positions can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- Cyclohepta©pyrrole-6(2H)-thione, 1,3-dimethyl-
- Cyclohepta©pyrrole, 6-ethoxy-1,3-dimethyl-
- 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Comparison: Cyclohepta©pyrrol-6(2H)-one, 1,3-dimethyl- is unique due to the presence of the ketone functional group at the 6-position, which imparts specific reactivity and chemical properties. In contrast, similar compounds may have different functional groups, such as thione or ethoxy groups, leading to variations in their chemical behavior and applications. The presence of methyl groups at the 1 and 3 positions also distinguishes it from other derivatives, affecting its steric and electronic properties.
Eigenschaften
CAS-Nummer |
57015-27-7 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1,3-dimethyl-2H-cyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C11H11NO/c1-7-10-5-3-9(13)4-6-11(10)8(2)12-7/h3-6,12H,1-2H3 |
InChI-Schlüssel |
INRROICIHSZSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=O)C=CC2=C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


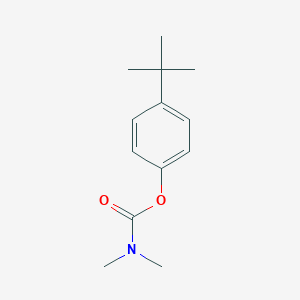
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
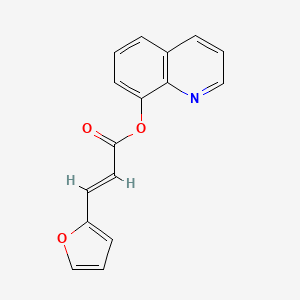
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
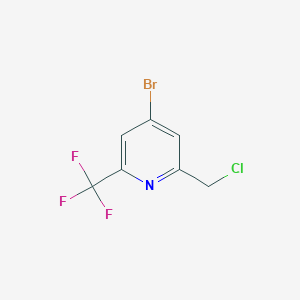
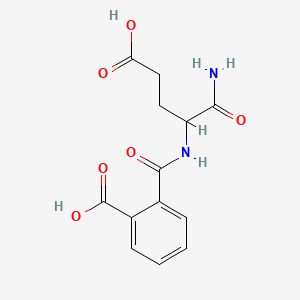
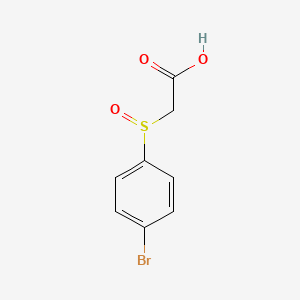
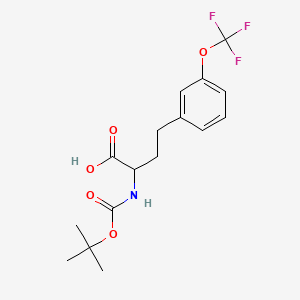
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
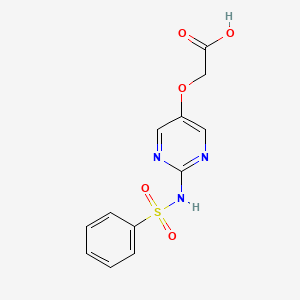
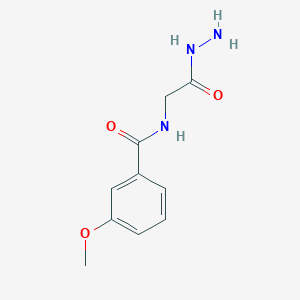
![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
